

Technical Guide: Spectroscopic and Synthetic Profile of Octyl 3-aminopyridine-2-carboxylate

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Compound of Interest

Compound Name: Octyl 3-aminopyridine-2-carboxylate

Cat. No.: B12549035

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Introduction

Octyl 3-aminopyridine-2-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug development. Its structure, combining a pyridine ring, an amino group, and a long-chain ester, suggests potential applications where lipophilicity and specific interactions with biological targets are desired. This technical guide provides a comprehensive overview of the predicted spectroscopic data for **Octyl 3-aminopyridine-2-carboxylate**, a detailed experimental protocol for its synthesis, and a logical workflow for its preparation. Due to the limited availability of direct experimental data for the title compound, the spectroscopic information presented herein is a projection based on the analysis of its constituent parts and closely related analogue, ethyl 3-aminopyridine-2-carboxylate.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Octyl 3-aminopyridine-2-carboxylate**. These predictions are derived from the known spectral characteristics of 3-aminopyridine-2-carboxylic acid, ethyl 3-aminopyridine-2-carboxylate, and general principles of NMR, IR, and mass spectrometry.

Predicted ¹H NMR Data

Table 1: Predicted ^1H NMR Chemical Shifts for **Octyl 3-aminopyridine-2-carboxylate**.Solvent: DMSO- d_6

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) Hz |
|-------------------------------------|--------------------------------|--------------|-------------|--------------------------|
| Pyridine H-6 | ~7.90 | dd | 1H | ~4.5, 1.5 |
| Pyridine H-4 | ~7.30 | dd | 1H | ~8.0, 4.5 |
| Pyridine H-5 | ~7.20 | dd | 1H | ~8.0, 1.5 |
| -NH ₂ | ~6.70 | br s | 2H | - |
| -OCH ₂ - | ~4.30 | t | 2H | ~6.5 |
| -OCH ₂ CH ₂ - | ~1.70 | p | 2H | ~7.0 |
| -(CH ₂) ₅ - | ~1.20-1.40 | m | 10H | - |
| -CH ₃ | ~0.85 | t | 3H | ~7.0 |

Predicted ^{13}C NMR Data

Table 2: Predicted ^{13}C NMR Chemical Shifts for **Octyl 3-aminopyridine-2-carboxylate**.Solvent: DMSO- d_6

| Carbon | Predicted Chemical Shift (ppm) |
|-------------------------------------|--------------------------------|
| C=O | ~168 |
| Pyridine C-2 | ~158 |
| Pyridine C-3 | ~145 |
| Pyridine C-6 | ~135 |
| Pyridine C-4 | ~120 |
| Pyridine C-5 | ~118 |
| -OCH ₂ - | ~65 |
| -OCH ₂ CH ₂ - | ~31 |
| -(CH ₂) ₅ - | ~29.5, 29.0, 25.5, 22.0 |
| -CH ₃ | ~14 |

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Main IR Absorption Bands for **Octyl 3-aminopyridine-2-carboxylate**.

| Functional Group | Predicted Wavenumber (cm ⁻¹) | Intensity |
|-----------------------------|--|---------------|
| N-H Stretch (amine) | 3450-3300 | Medium |
| C-H Stretch (aliphatic) | 2950-2850 | Strong |
| C=O Stretch (ester) | ~1710 | Strong |
| C=C, C=N Stretch (aromatic) | 1600-1450 | Medium-Strong |
| C-O Stretch (ester) | ~1250 | Strong |

Predicted Mass Spectrometry Data

Table 4: Predicted Key Mass Spectrometry Fragments for **Octyl 3-aminopyridine-2-carboxylate**.

| m/z | Predicted Fragment |
|-----|--|
| 250 | $[M]^+$ (Molecular Ion) |
| 138 | $[M - C_8H_{16}]^+$ (McLafferty rearrangement) |
| 121 | $[M - C_8H_{17}O]^+$ |
| 93 | $[C_5H_5N_2]^+$ |

Experimental Protocols

The synthesis of **Octyl 3-aminopyridine-2-carboxylate** can be achieved via a Fischer esterification of 3-aminopyridine-2-carboxylic acid with n-octanol, catalyzed by a strong acid such as sulfuric acid.

Synthesis of Octyl 3-aminopyridine-2-carboxylate

Materials:

- 3-Aminopyridine-2-carboxylic acid
- n-Octanol
- Concentrated Sulfuric Acid (H_2SO_4)
- Toluene
- Saturated Sodium Bicarbonate Solution ($NaHCO_3$)
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Ethyl Acetate
- Hexane

Procedure:

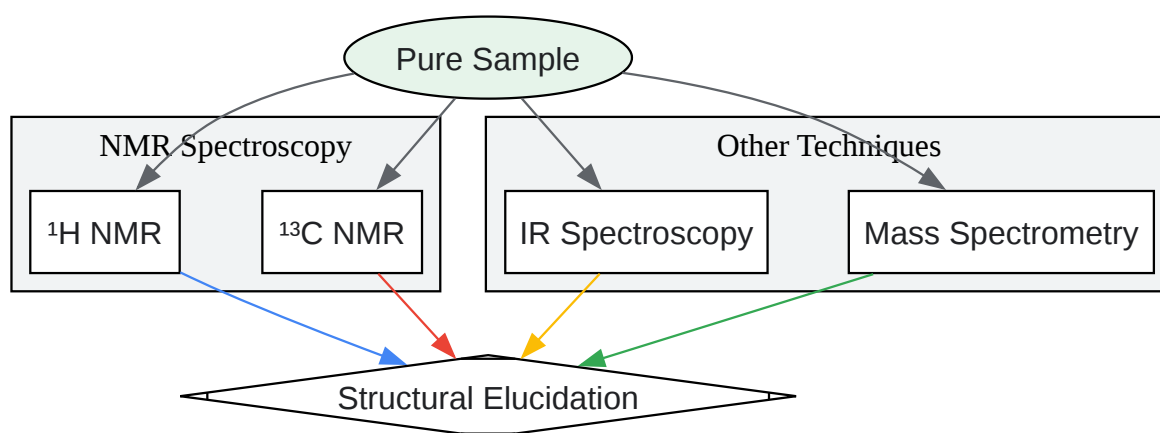
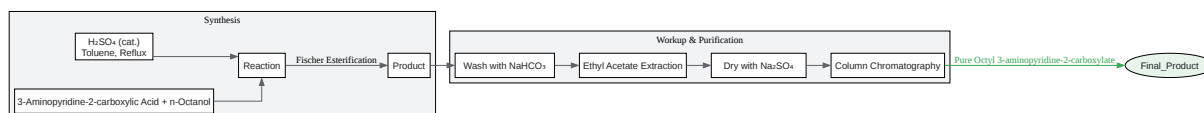
- To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-aminopyridine-2-carboxylic acid (1.0 eq), n-octanol (3.0 eq), and toluene (as a solvent to

facilitate water removal).

- Carefully add concentrated sulfuric acid (0.1 eq) to the mixture while stirring.
- Heat the reaction mixture to reflux and maintain reflux until the theoretical amount of water is collected in the Dean-Stark trap.
- Allow the reaction mixture to cool to room temperature.
- Dilute the mixture with ethyl acetate and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
- Separate the organic layer and wash it with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent and excess n-octanol.
- Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure **Octyl 3-aminopyridine-2-carboxylate**.

Workflow and Pathway Diagrams

The following diagrams illustrate the synthetic pathway and a general experimental workflow for the preparation and analysis of **Octyl 3-aminopyridine-2-carboxylate**.



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